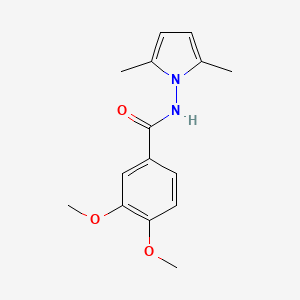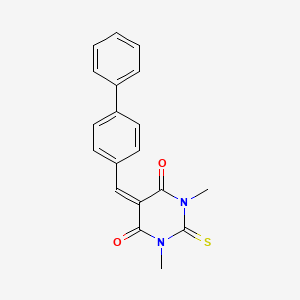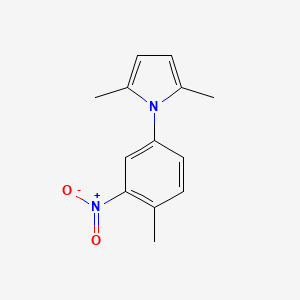![molecular formula C15H23NO B5834657 1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine, commonly known as TPA023, is a chemical compound that belongs to the class of pyrrolidine derivatives. TPA023 is a selective agonist of the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and sedation.
科学研究应用
TPA023 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. TPA023 has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome and as an adjunct therapy for schizophrenia. Additionally, TPA023 has been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
TPA023 acts as a selective agonist of the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and sedation. GABA-A receptors are ionotropic receptors that are permeable to chloride ions. When TPA023 binds to the GABA-A receptor, it increases the influx of chloride ions into the neuron, which results in hyperpolarization and inhibition of neuronal activity. This leads to the anxiolytic, sedative, and anticonvulsant effects of TPA023.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPA023 are mediated through its interaction with the GABA-A receptor. TPA023 has been shown to increase the activity of GABA-A receptors in the brain, which leads to a decrease in anxiety, sedation, and anticonvulsant effects. TPA023 has also been shown to increase the levels of neurotrophins, which are proteins that are involved in the growth and survival of neurons. This suggests that TPA023 may have neuroprotective effects.
实验室实验的优点和局限性
One advantage of using TPA023 in lab experiments is its selectivity for the GABA-A receptor. This allows researchers to study the specific effects of GABA-A receptor activation without the confounding effects of other neurotransmitter systems. Additionally, TPA023 has a well-defined mechanism of action, which makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological processes.
One limitation of using TPA023 in lab experiments is its potential for off-target effects. While TPA023 is selective for the GABA-A receptor, it may still interact with other receptors or ion channels at high concentrations. Additionally, TPA023 has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on TPA023. One area of interest is the potential use of TPA023 as a therapeutic agent for anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, TPA023 may have potential as a treatment for alcohol use disorder, as it has been shown to reduce alcohol consumption in animal models.
Another area of interest is the potential use of TPA023 as a tool for studying the role of the GABA-A receptor in Alzheimer's disease. TPA023 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine whether it may have therapeutic potential for this condition.
Conclusion
In conclusion, TPA023 is a selective agonist of the GABA-A receptor that has potential therapeutic applications for anxiety disorders, alcohol use disorder, and Alzheimer's disease. Its well-defined mechanism of action and selectivity for the GABA-A receptor make it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to establish its safety and efficacy in humans and to explore its full therapeutic potential.
合成方法
TPA023 can be synthesized by reacting 2,3,6-trimethylphenol with ethylene oxide to form 2-(2,3,6-trimethylphenoxy)ethanol. The resulting product is then reacted with pyrrolidine in the presence of a base catalyst to yield TPA023. The synthesis of TPA023 is a relatively straightforward process, and the compound can be produced in large quantities with high purity.
属性
IUPAC Name |
1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-6-7-13(2)15(14(12)3)17-11-10-16-8-4-5-9-16/h6-7H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQVSJGDFJOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5834594.png)


![2-(4-bromophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5834612.png)
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)

![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
